molecular formula C11H17ClN2O2 B1432272 1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride CAS No. 1864064-76-5

1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride

Cat. No.: B1432272
CAS No.: 1864064-76-5
M. Wt: 244.72 g/mol
InChI Key: VZFBOAMVDDUNHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride is a synthetic organic compound. It is characterized by the presence of a pyridine ring substituted with dimethyl groups and a pyrrolidin-3-yloxy group. The hydrochloride form indicates that it is a salt, which often enhances the compound’s solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Substitution Reactions:

    Attachment of the Pyrrolidin-3-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with pyrrolidin-3-ol.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines or alcohols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new alkyl or acyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural features.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one: The non-hydrochloride form of the compound.

    1,6-dimethyl-4-(piperidin-3-yloxy)pyridin-2(1H)-one: A similar compound with a piperidine ring instead of a pyrrolidine ring.

    1,6-dimethyl-4-(morpholin-3-yloxy)pyridin-2(1H)-one: A compound with a morpholine ring.

Uniqueness

1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride is unique due to its specific substitution pattern and the presence of the pyrrolidin-3-yloxy group. This structural uniqueness can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1,6-dimethyl-4-pyrrolidin-3-yloxypyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-8-5-10(6-11(14)13(8)2)15-9-3-4-12-7-9;/h5-6,9,12H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFBOAMVDDUNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride
Reactant of Route 3
Reactant of Route 3
1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride
Reactant of Route 4
1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride
Reactant of Route 5
Reactant of Route 5
1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride
Reactant of Route 6
1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.